Valproic acid-d4

Beschreibung

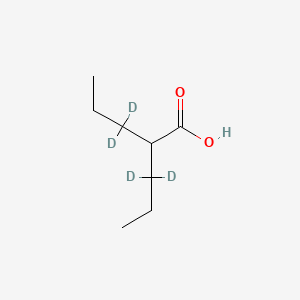

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valproic Acid-d4: A Technical Guide for Researchers

Valproic acid-d4 , a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug valproic acid, serves as a critical tool in preclinical and clinical research. This technical guide provides an in-depth overview of its core properties, analytical applications, and the molecular pathways influenced by its non-deuterated counterpart, valproic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Core Properties of this compound

This compound is primarily utilized as an internal standard for the precise quantification of valproic acid in biological matrices through mass spectrometry-based methods. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 87745-17-3 |

| Molecular Formula | C₈H₁₂D₄O₂ |

| Molecular Weight | Approximately 148.24 g/mol |

| Synonyms | 2-Propylpentanoic-d4 acid, VPA-d4 |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the therapeutic drug monitoring of valproic acid. The deuterated standard allows for accurate quantification by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of Valproic Acid in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the determination of valproic acid concentrations in human plasma samples using this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed.

-

Flow Rate: A flow rate of 0.4 mL/min is a standard starting point.

-

Injection Volume: 5-10 µL of the prepared sample.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

-

MRM Transitions:

-

Valproic acid: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 143.1 → 143.1).

-

This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 147.1 → 147.1).

-

3. Data Analysis:

-

The concentration of valproic acid in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of valproic acid.

Molecular Mechanisms of Action of Valproic Acid

Valproic acid exerts its therapeutic effects through multiple mechanisms of action, primarily impacting neurotransmission and gene expression. The following sections detail the key signaling pathways modulated by valproic acid.

Inhibition of Histone Deacetylases (HDACs)

Valproic acid is a known inhibitor of class I and IIa histone deacetylases (HDACs).[1] By inhibiting HDACs, valproic acid leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of various genes involved in cell cycle, differentiation, and apoptosis.[2]

Modulation of GABAergic Neurotransmission

Valproic acid increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[3] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by potentially increasing GABA synthesis.[3]

Regulation of Intracellular Signaling Cascades

Valproic acid has been shown to influence several key intracellular signaling pathways, including the PI3K/Akt and ERK/MAPK pathways. These pathways are crucial for cell survival, proliferation, and neuroprotection.

Concluding Remarks

This compound is an indispensable tool for the accurate quantification of valproic acid in research and clinical settings. While its primary role is that of an internal standard, understanding the complex molecular mechanisms of its non-deuterated form is crucial for interpreting data and designing new experiments. The multifaceted actions of valproic acid on HDACs, GABAergic signaling, and intracellular cascades underscore its broad therapeutic potential and provide a foundation for future research into its pharmacological effects.

References

A Technical Guide to High-Purity Valproic Acid-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Valproic acid (Valproic acid-d4), a critical tool for researchers and drug development professionals. Valproic acid, a branched-chain carboxylic acid, is a widely used pharmaceutical for treating epilepsy, bipolar disorder, and preventing migraines. Its deuterated analogue, this compound, serves as an invaluable internal standard for quantitative analysis, particularly in pharmacokinetic and metabolic studies using mass spectrometry.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers provide high-purity this compound for research purposes. The choice of supplier often depends on the required purity, isotopic enrichment, available formats, and the specific application. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | CAS Number | Purity/Isotopic Enrichment | Formulation | Intended Use |

| LGC Standards | 87745-17-3 | >95% Purity, >95% Isotopic Purity by NMR | Not specified | Pharmaceutical analytical testing |

| MedchemExpress | 345909-03-7 | Titration: 99.5%, Isotopic Enrichment: 99.2% | Colorless to light yellow liquid | Research use only |

| Cayman Chemical | 87745-17-3 | ≥99% deuterated forms (d1-d4) | A solution in methyl acetate | Internal standard for quantification of valproic acid by GC- or LC-MS[1][2] |

| Simson Pharma Limited | 87745-17-3 | High quality, Certificate of Analysis provided | Not specified | Drug Impurity Standards, Bio Analytics Standards, Research chemicals |

| Pharmaffiliates | 87745-17-3 | Highly pure | Not specified | Labeled analogue of Valproic Acid for research |

Core Application: Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of valproic acid in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical results.

Experimental Protocol: Quantification of Valproic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the quantification of valproic acid in human plasma.

1. Materials and Reagents:

-

Valproic acid analytical standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (or acetic acid, as per specific method)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Valproic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve valproic acid in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the valproic acid stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound in methanol.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution.

-

Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is common.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for valproic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Valproic Acid: The precursor ion [M-H]⁻ is m/z 143.1, and a characteristic product ion is monitored.

-

This compound: The precursor ion [M-H]⁻ is m/z 147.1, and a corresponding product ion is monitored.

-

-

5. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

The concentration of valproic acid in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

References

Applications of Valproic Acid-d4 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Valproic acid-d4 (VPA-d4) in preclinical studies. VPA-d4, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug Valproic acid (VPA), serves as an indispensable tool in modern drug development. Its primary utility lies in its role as a stable isotope-labeled internal standard for quantitative bioanalysis, ensuring the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies. Furthermore, its application extends to metabolic fate studies, offering a window into the complex biotransformation of VPA.

Bioanalytical Applications: The Gold Standard for Quantification

The most prevalent application of VPA-d4 in preclinical research is as an internal standard for the accurate quantification of VPA and its metabolites in various biological matrices, such as plasma, serum, and urine.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based bioanalysis due to its ability to compensate for variability in sample preparation and instrument response.

Experimental Protocols for Quantification

The quantification of VPA is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Below are detailed protocols for common sample preparation and analysis techniques.

1.1.1. Sample Preparation

-

Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples.[2][3]

-

To 200 µL of plasma/serum in a microcentrifuge tube, add 20 µL of VPA-d4 internal standard solution.

-

Add 400 µL of cold acetonitrile to precipitate the proteins.[4]

-

Vortex the mixture for 1 minute.[5]

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 400 µL of the mobile phase for LC-MS/MS analysis.[4]

-

-

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup of the sample matrix, which can be beneficial for reducing matrix effects in the analysis.[6][7]

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 200 µL of plasma, add the VPA-d4 internal standard.

-

Acidify the plasma sample with 20 µL of 1M HCl.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

1.1.2. Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC-MS/MS and GC-MS parameters for the analysis of VPA using VPA-d4 as an internal standard.

Table 1: Typical LC-MS/MS Parameters for Valproic Acid Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm)[8] |

| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (40:60, v/v)[8] |

| Flow Rate | 1 mL/min[8] |

| Column Temperature | 45 °C[8] |

| Injection Volume | 2 µL[8] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) - Negative[8] |

| Monitored Transition (VPA) | m/z 143.1 → 143.1[8][9] |

| Monitored Transition (VPA-d4) | m/z 147.1 → 147.1 |

| Dry Temperature | 350 °C[8] |

| Nebulizer Pressure | 50 psi[8] |

Table 2: Quantitative Performance of a Typical LC-MS/MS Method

| Parameter | Valproic Acid | Reference |

| Linearity Range | 2 - 200 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.996 | [2] |

| Lower Limit of Quantification (LLOQ) | 2.03 µg/mL | [10] |

| Intra-day Precision (%CV) | < 3.3% | [2] |

| Inter-day Precision (%CV) | < 7.2% | [2] |

| Accuracy (%Bias) | Within ±15% | [11] |

| Recovery | ~104% | [2] |

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of valproic acid utilizing VPA-d4.

Metabolic Research: Tracing the Fate of Valproic Acid

Stable isotope-labeled compounds like VPA-d4 are powerful tools for elucidating the metabolic pathways of drugs. By administering deuterated VPA to preclinical models, researchers can track the formation of various metabolites using mass spectrometry, distinguishing them from endogenous compounds.

Major Metabolic Pathways of Valproic Acid

Valproic acid undergoes extensive metabolism in the liver through three primary pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[12][13][14]

-

Glucuronidation: This is a major metabolic route, accounting for approximately 50% of VPA metabolism.[12] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate VPA to form valproate glucuronide, which is then excreted.[13]

-

β-Oxidation: Accounting for about 40% of VPA metabolism, this mitochondrial pathway is analogous to the metabolism of endogenous fatty acids.[12] It leads to the formation of several metabolites, including 2-ene-VPA, 3-OH-VPA, and 3-keto-VPA.[15]

-

CYP-mediated Oxidation: This is a minor pathway (~10%) that produces hydroxylated metabolites and the potentially hepatotoxic metabolite, 4-ene-VPA.[12][13]

Visualizing the Metabolic Fate of Valproic Acid

The following diagram illustrates the primary metabolic pathways of valproic acid. The use of deuterated VPA allows for the precise tracking of these transformations.

Pharmacodynamic and Mechanistic Studies

While the primary preclinical application of VPA-d4 is as an internal standard, the underlying pharmacodynamics of valproic acid itself are a subject of intense research. VPA exerts its therapeutic effects through multiple mechanisms, and stable isotope labeling could potentially be used to investigate these actions in more detail.

Key Signaling Pathways Modulated by Valproic Acid

-

Enhancement of GABAergic Neurotransmission: Valproic acid increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain by inhibiting GABA transaminase, the enzyme responsible for GABA degradation.[16] This enhancement of inhibitory signaling is thought to contribute to its anticonvulsant effects.

-

Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of class I and IIa histone deacetylases.[17][18][19] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters gene expression. This mechanism is believed to be responsible for its mood-stabilizing and potential anticancer effects.[1]

Signaling Pathway of VPA as an HDAC Inhibitor

The diagram below illustrates the mechanism of VPA as an HDAC inhibitor, leading to changes in gene transcription.

Conclusion

This compound is a critical tool in the preclinical development and study of valproic acid. Its primary and most established application is as an internal standard for robust and reliable quantification in bioanalytical methods, which is fundamental for pharmacokinetic assessments and therapeutic drug monitoring. Furthermore, its use in metabolic fate studies has been instrumental in delineating the complex biotransformation pathways of VPA. While its direct application in pharmacodynamic and signaling studies is less documented, the potential exists for its use as a tracer to investigate the intricate molecular mechanisms of valproic acid's therapeutic actions. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their preclinical research endeavors.

References

- 1. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. researchgate.net [researchgate.net]

- 5. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of valproic acid in plasma or serum by solid-phase column extraction and gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]

- 12. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. researchgate.net [researchgate.net]

- 15. Apparent autoinduction of valproate β-oxidation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Precision: Valproic Acid-d4 in Therapeutic Drug Monitoring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) is a cornerstone in the management of epilepsy and other neurological conditions. However, its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate meticulous therapeutic drug monitoring (TDM) to optimize efficacy while minimizing toxicity.[1][2] The advent of stable isotope-labeled internal standards, particularly deuterated analogs like valproic acid-d4, has revolutionized the precision and reliability of VPA quantification. This technical guide provides a comprehensive overview of the pivotal role of this compound in the TDM of valproic acid, with a focus on the analytical methodologies, experimental protocols, and the underlying principles that ensure accurate and reproducible results.

The use of a deuterated internal standard such as this compound is considered the gold standard in mass spectrometry-based bioanalysis.[3] This is because its physicochemical properties are nearly identical to the analyte of interest, valproic acid. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for any variations that may occur in these steps.[3] The mass difference introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target drug.

The Analytical Cornerstone: this compound as an Internal Standard

The fundamental principle behind the use of this compound in TDM is stable isotope dilution analysis. By introducing a known quantity of the deuterated standard into the patient sample, a ratio of the native drug to the labeled standard can be precisely measured. This ratio remains constant throughout the analytical process, mitigating the impact of sample loss during extraction, fluctuations in instrument response, and matrix effects.

The ideal internal standard should co-elute with the analyte and exhibit a sufficient mass difference to avoid isotopic crosstalk. This compound fulfills these criteria, making it an indispensable tool for robust and high-throughput bioanalytical methods.

Experimental Protocols for Valproic Acid Quantification using this compound

The quantification of valproic acid in biological matrices, typically plasma or serum, using this compound as an internal standard, predominantly employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity.

Sample Preparation

A critical step in the analytical workflow is the efficient extraction of valproic acid from the complex biological matrix. Two common methods are protein precipitation and solid-phase extraction (SPE).

1. Protein Precipitation: This is a rapid and straightforward method suitable for high-throughput analysis.

-

To 100 µL of plasma/serum, add 20 µL of the internal standard working solution (this compound).

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to denature and precipitate plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE): This method provides a cleaner extract, reducing matrix effects and improving sensitivity.

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma/serum sample (pre-treated with the internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the valproic acid and this compound with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is typically performed on a reversed-phase column (e.g., C18).

| Parameter | Typical Conditions |

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or 10mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or a shallow gradient elution is often used. |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both valproic acid and this compound.

| Parameter | Valproic Acid | This compound |

| Precursor Ion (m/z) | 143.1 | 147.1 |

| Product Ion (m/z) | 143.1 | 147.1 |

| Collision Energy (eV) | Optimized for the specific instrument, often low. | Optimized for the specific instrument, often low. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly reliable and reproducible analytical methods. The following tables summarize typical performance characteristics of LC-MS/MS methods for valproic acid quantification.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range | 2 - 200 µg/mL | [4] |

| Correlation Coefficient (r²) | > 0.995 | [5][6] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 µg/mL | [7][8] |

Table 2: Precision and Accuracy

| Parameter | Typical Value | Reference |

| Intra-day Precision (%CV) | < 10% | [9] |

| Inter-day Precision (%CV) | < 10% | [9] |

| Accuracy (%Bias) | ± 15% | [9] |

Table 3: Recovery

| Parameter | Typical Value | Reference |

| Extraction Recovery | > 85% | [4] |

Visualizing the Workflow and Metabolic Pathways

Therapeutic Drug Monitoring Workflow for Valproic Acid

The following diagram illustrates the typical workflow for the therapeutic drug monitoring of valproic acid using this compound.

Metabolic Pathways of Valproic Acid

Understanding the metabolism of valproic acid is crucial for interpreting TDM results and anticipating potential drug-drug interactions. The major metabolic pathways include glucuronidation and mitochondrial β-oxidation.

Conclusion

This compound is an indispensable tool in the therapeutic drug monitoring of valproic acid. Its use as an internal standard in LC-MS/MS methodologies ensures the highest level of accuracy and precision, enabling clinicians to make informed decisions regarding dosage adjustments. The detailed experimental protocols and performance data presented in this guide underscore the robustness of this analytical approach. For researchers and drug development professionals, a thorough understanding of the role of deuterated internal standards and the associated analytical workflows is paramount for generating reliable data in both clinical and research settings. The continued application of these principles will undoubtedly contribute to the safer and more effective use of valproic acid.

References

- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Spectrum of Valproic Acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Valproic acid-d4, its fragmentation patterns, and its application as an internal standard in quantitative analysis. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. Accurate quantification of Valproic acid in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, with its four deuterium atoms, serves as an ideal internal standard as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Chemical and Physical Properties

This compound is a deuterated analog of Valproic acid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Formal Name | 2-(propyl-1,1-d2)-pentanoic-3,3-d2 acid[1] |

| CAS Number | 87745-17-3[1] |

| Molecular Formula | C₈H₁₂D₄O₂[1] |

| Molecular Weight | 148.2 g/mol [1] |

| Appearance | A solution in methyl acetate[1] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions. The fragmentation pattern is influenced by the position of the deuterium labels on the molecule. Understanding this pattern is critical for selecting the appropriate ions for quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

Electron Ionization (EI) Mass Spectrum

Under electron ionization, Valproic acid and its deuterated analog undergo characteristic fragmentation. The major fragmentation pathways involve the loss of the propyl group and rearrangements. For this compound, the key ions are expected to be shifted by +4 m/z units compared to the unlabeled compound.

| Ion Description | Unlabeled Valproic Acid (m/z) | This compound (m/z) |

| Molecular Ion [M]⁺• | 144 | 148 |

| [M-C₃H₇]⁺ | 101 | 105 |

| [M-C₄H₈O₂]⁺• | 72 | 76 |

| [C₃H₇]⁺ | 43 | 43 |

| [C₃H₅]⁺ | 41 | 41 |

Note: The m/z values for this compound are predicted based on the known fragmentation of Valproic acid and the location of the deuterium atoms.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Valproic acid in biological samples such as plasma, serum, or urine. The following are detailed methodologies for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for Valproic acid analysis.

1. Sample Preparation:

-

To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (e.g., 10 µg/mL in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Acidify the supernatant with 50 µL of 1M HCl.

-

Extract the Valproic acid and internal standard with 1 mL of ethyl acetate by vortexing for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Valproic Acid: Monitor m/z 101 and 144.

-

This compound: Monitor m/z 105 and 148.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure based on common practices for Valproic acid quantification.

1. Sample Preparation:

-

To 50 µL of plasma or serum, add 10 µL of this compound internal standard solution (e.g., 10 µg/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes.

-

Dilute the supernatant 1:10 with the mobile phase.

-

Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Source Temperature: 500°C.

-

IonSpray Voltage: -4500 V.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Valproic Acid: Q1: 143.1 m/z -> Q3: 143.1 m/z (pseudo-MRM).

-

This compound: Q1: 147.2 m/z -> Q3: 147.2 m/z (pseudo-MRM).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Valproic acid using this compound as an internal standard.

Caption: Workflow for Valproic Acid quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Valproic acid in various biological matrices. Its mass spectrum, characterized by a predictable mass shift from the unlabeled compound, allows for reliable differentiation and serves as an excellent internal standard in both GC-MS and LC-MS/MS applications. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and clinicians to develop and implement robust analytical methods for therapeutic drug monitoring and pharmacokinetic studies of Valproic acid.

References

Methodological & Application

Application Note: Quantitative Determination of Valproic Acid in Human Plasma by GC-MS with Valproic Acid-d4 as an Internal Standard

Abstract

This application note describes a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Valproic Acid (VPA) in human plasma. The method utilizes Valproic Acid-d4 as an internal standard (IS) to ensure accuracy and precision. Sample preparation involves a simple liquid-liquid extraction (LLE) followed by derivatization to improve the chromatographic properties of the analyte. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical toxicology.

Introduction

Valproic acid (VPA) is a widely prescribed antiepileptic drug used in the treatment of epilepsy, bipolar disorder, and migraine headaches.[1][2] Due to its narrow therapeutic range (typically 50-100 µg/mL) and significant inter-individual pharmacokinetic variability, monitoring of VPA plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of VPA in biological matrices due to its high sensitivity and selectivity.[1][5] However, the polar nature of VPA's carboxylic acid group necessitates a derivatization step to enhance its volatility and improve peak shape in gas chromatography.[6][7] This application note details a validated GC-MS method employing a simple and efficient sample preparation procedure and the use of a deuterated internal standard, this compound, for reliable quantification.

Experimental

Materials and Reagents

-

Valproic Acid (Sigma-Aldrich)

-

This compound (Internal Standard, Toronto Research Chemicals)

-

Human Plasma (BioIVT)

-

Ethyl Acetate (HPLC Grade, Fisher Scientific)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco)

-

Methanol (HPLC Grade, Fisher Scientific)

-

Hydrochloric Acid (HCl), 1N (Fisher Scientific)

-

Deionized Water (Milli-Q)

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System

-

Mass Spectrometer: Agilent 5977A MSD

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Autosampler: Agilent 7693A

Standard and Sample Preparation

Stock Solutions:

-

Valproic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Valproic Acid and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Working Standard Solutions:

Prepare a series of working standard solutions of Valproic Acid by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Internal Standard Working Solution (50 µg/mL):

Dilute the this compound stock solution with methanol to a final concentration of 50 µg/mL.

Calibration Standards and Quality Control Samples:

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, 100, and 150 µg/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 7.5, 75, and 125 µg/mL) in the same manner.

Protocols

Sample Preparation Protocol

-

Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the 50 µg/mL this compound internal standard working solution to each tube and vortex for 10 seconds.

-

Acidification: Add 50 µL of 1N HCl to each tube to acidify the sample and vortex for 10 seconds.

-

Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube. Vortex for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried extract. Cap the tube tightly and heat at 70°C for 30 minutes.

-

Transfer for Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Analysis Protocol

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of Valproic Acid and its internal standard.

| Parameter | Valproic Acid (VPA) | This compound (IS) |

| Retention Time (min) | ~ 5.8 | ~ 5.8 |

| Derivatization Product | VPA-TMS | VPA-d4-TMS |

| Quantifier Ion (m/z) | 117 | 121 |

| Qualifier Ion 1 (m/z) | 145 | 149 |

| Qualifier Ion 2 (m/z) | 217 | 221 |

Results and Discussion

The developed GC-MS method demonstrated excellent linearity over the concentration range of 1-150 µg/mL, with a correlation coefficient (r²) of >0.995. The use of this compound as an internal standard effectively compensated for variations in sample preparation and instrument response, leading to high precision and accuracy. The intra- and inter-day precision, expressed as the relative standard deviation (RSD), were both below 15%. The accuracy was within ±15% of the nominal concentrations for all QC levels. The simple liquid-liquid extraction procedure provided a clean extract with minimal matrix effects. The derivatization with BSTFA efficiently converted the polar valproic acid into its more volatile trimethylsilyl (TMS) ester, resulting in a sharp and symmetrical chromatographic peak.

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of Valproic Acid.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of Valproic Acid in human plasma. The use of a deuterated internal standard, a simple extraction procedure, and a robust derivatization technique ensures high-quality data suitable for clinical and research applications. This method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Valproic Acid Analysis Using Valproic Acid-d4 as an Internal Standard

These application notes provide detailed methodologies for the quantitative analysis of valproic acid (VPA) in biological matrices, primarily human plasma, using valproic acid-d4 as an internal standard (IS). The protocols are intended for researchers, scientists, and drug development professionals.

Protein Precipitation Method

Application Note:

Protein precipitation is a straightforward and rapid method for sample cleanup in the analysis of valproic acid. This technique is particularly well-suited for high-throughput screening in clinical and research settings. By adding a water-miscible organic solvent, typically acetonitrile or methanol, plasma proteins are denatured and precipitated. The supernatant, containing the analyte and internal standard, can then be directly injected into an LC-MS/MS system. The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects and variations in instrument response, ensuring accurate and precise quantification. This method offers a good balance between speed, simplicity, and acceptable recovery for routine therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocol:

1. Materials and Reagents:

-

Blank human plasma

-

Valproic acid certified reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Solutions:

-

VPA Stock Solution (1 mg/mL): Accurately weigh and dissolve valproic acid in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the VPA stock solution with a 50:50 methanol/water mixture.

-

IS Working Solution (e.g., 5 µg/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation Procedure:

-

Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-C18, 3.5 µm, 100 mm x 3 mm

-

Mobile Phase: 40:60 (v/v) mixture of acetonitrile and 0.1% acetic acid in water

-

Flow Rate: 1 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 45°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

Valproic acid: m/z 143.1 → 143.1

-

This compound: m/z 147.1 → 147.1

-

Workflow Diagram:

Liquid-Liquid Extraction (LLE) Method

Application Note:

Liquid-liquid extraction is a classic sample preparation technique that offers a higher degree of sample cleanup compared to protein precipitation. It involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. For valproic acid, an acidic drug, the plasma sample is typically acidified to suppress its ionization, facilitating its extraction into an organic solvent like hexane or a mixture of ethers. The use of this compound as an internal standard is essential to correct for any variability in the extraction efficiency and potential matrix effects. This method is more labor-intensive than protein precipitation but can provide cleaner extracts, leading to improved sensitivity and reduced matrix interference in the LC-MS/MS analysis.

Experimental Protocol:

1. Materials and Reagents:

-

Blank human plasma

-

Valproic acid certified reference standard

-

This compound (internal standard)

-

Methyl tert-butyl ether (MTBE)

-

Hexane (LC-MS grade)

-

Hydrochloric acid (HCl) or Formic acid

-

Sodium sulfate (anhydrous)

-

Nitrogen gas supply for evaporation

-

Glass centrifuge tubes (15 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Solutions:

-

VPA Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.

-

IS Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.

-

Working Standard Solutions: Prepare as described in the protein precipitation protocol.

-

IS Working Solution (e.g., 5 µg/mL): Prepare as described in the protein precipitation protocol.

-

Acidifying Agent: 1 M HCl or 1% Formic Acid in water.

3. Sample Preparation Procedure:

-

Pipette 200 µL of plasma sample into a 15 mL glass centrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 100 µL of the acidifying agent and vortex briefly.

-

Add 2 mL of methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Same as described in the protein precipitation protocol.

Workflow Diagram:

Solid-Phase Extraction (SPE) Method

Application Note:

Solid-phase extraction is a highly selective and efficient sample preparation technique that can produce very clean extracts, minimizing matrix effects and enhancing analytical sensitivity. For valproic acid, a reversed-phase SPE cartridge (e.g., C18) is commonly used. The protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte and internal standard. The use of this compound is critical for ensuring the accuracy and precision of the method by compensating for any variability during the multi-step SPE process. While more complex and time-consuming than protein precipitation, SPE is often the method of choice when high sensitivity and accuracy are required, such as in pharmacokinetic studies with low analyte concentrations or when analyzing complex matrices.

Experimental Protocol:

1. Materials and Reagents:

-

Blank human plasma

-

Valproic acid certified reference standard

-

This compound (internal standard)

-

Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Phosphoric acid or Formic acid

-

Elution solvent (e.g., acetonitrile or methanol)

-

SPE vacuum manifold

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Solutions:

-

VPA Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.

-

IS Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.

-

Working Standard Solutions: Prepare as described in the protein precipitation protocol.

-

IS Working Solution (e.g., 5 µg/mL): Prepare as described in the protein precipitation protocol.

-

Sample Pre-treatment Solution: 2% Phosphoric acid in water.

3. Sample Preparation Procedure:

-

Sample Pre-treatment:

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 200 µL of the sample pre-treatment solution and vortex.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

-

Elution:

-

Elute the valproic acid and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions:

-

Same as described in the protein precipitation protocol.

Workflow Diagram:

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the different sample preparation methods for valproic acid analysis using a deuterated internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range (µg/mL) | 1.0 - 120 | 1.0 - 250 | 0.5 - 150 |

| LLOQ (µg/mL) | 1.012 | 1.0 | 0.5 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.998 |

Table 2: Precision and Accuracy

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Intra-day Precision (%CV) | 2.26 - 10.67 | < 15 | < 15.0 |

| Inter-day Precision (%CV) | 3.58 - 10.49 | < 15 | < 15.0 |

| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |

Table 3: Recovery and Matrix Effect

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Extraction Recovery (%) | > 90 (for HybridSPE-PPT) | > 90 | 99.4 (for VPA) |

| Matrix Effect (%) | Generally higher, compensated by IS | Generally lower than PP | Minimal, often close to 100% |

Application Note: High-Throughput Quantification of Valproic Acid in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantification of valproic acid (VPA) in human plasma. The method incorporates a deuterated internal standard (Valproic Acid-d6) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity.

Introduction

Valproic acid is a widely prescribed antiepileptic drug for treating various seizure types, bipolar disorder, and migraine headaches.[1][2][3] Due to its narrow therapeutic index (typically 50-100 µg/mL) and significant inter-individual pharmacokinetic variability, routine monitoring of plasma concentrations is crucial for optimizing dosage and minimizing toxicity.[3] This protocol describes a simple and efficient LLE method for the extraction of VPA from plasma samples, a necessary step to remove proteins and other interfering substances prior to instrumental analysis. The use of a stable isotope-labeled internal standard, Valproic Acid-d6, compensates for potential variability during sample preparation and analysis, leading to reliable quantification.

Experimental Protocol

Materials and Reagents:

-

Valproic Acid (VPA) certified reference standard

-

Valproic Acid-d6 (IS) certified reference standard

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Internal Standard Spiking Solution Preparation:

Prepare a working solution of Valproic Acid-d6 in methanol at a concentration of 20 µg/mL.[4]

Sample Preparation: Liquid-Liquid Extraction

-

Sample Thawing: Thaw frozen plasma samples and quality controls (QCs) at room temperature.

-

Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of the 20 µg/mL Valproic Acid-d6 internal standard working solution to each tube.[4]

-

Vortexing: Briefly vortex each tube for approximately 10 seconds to ensure thorough mixing.

-

Acidification: Add 50 µL of 2% formic acid in water to each tube to acidify the sample. This step facilitates the extraction of the acidic VPA into an organic solvent.

-

Vortexing: Vortex the tubes for 10 seconds.

-

Extraction Solvent Addition: Add 1 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 80:20 v/v) to each tube.

-

Extraction: Vortex the tubes vigorously for 1 minute to ensure efficient extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[4]

-

Supernatant Transfer: Carefully transfer 800 µL of the upper organic layer into a clean microcentrifuge tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitution: Reconstitute the dried extract in 400 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

-

Vortexing and Transfer: Vortex the tubes for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

-

Flow Rate: 0.3 mL/min[4]

-

Injection Volume: 10 µL[4]

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions:

Data Presentation

The following table summarizes typical performance characteristics for the analysis of valproic acid using LLE coupled with mass spectrometry.

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 800 µg/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 5 µg/mL | [4] |

| Recovery | > 80% | [1] |

| Intra-day Precision (%CV) | ≤ 6% | [4] |

| Inter-day Precision (%CV) | ≤ 6% | [4] |

| Accuracy (% Bias) | < 4% | [4] |

Experimental Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for Valproic Acid.

Conclusion

The described liquid-liquid extraction protocol using a deuterated internal standard provides a simple, rapid, and reliable method for the quantification of valproic acid in human plasma. This procedure is well-suited for high-throughput environments and yields clean extracts, resulting in accurate and precise data when coupled with LC-MS/MS analysis. The methodology is applicable for a range of research and clinical applications requiring the precise measurement of valproic acid concentrations.

References

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

Application Note: High-Throughput Solid-Phase Extraction Method for the Quantification of Valproic Acid and its Deuterated Internal Standard in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of valproic acid (VPA) and its deuterated internal standard, valproic acid-d4, from human plasma. The described protocol utilizes a reversed-phase SPE sorbent for efficient sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of valproic acid in a high-throughput setting.

Introduction

Valproic acid is a widely prescribed antiepileptic drug used in the management of seizures, bipolar disorder, and migraines.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of valproic acid is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[1] Solid-phase extraction is a highly selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices like plasma, leading to improved analytical accuracy and instrument performance.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the highest level of accuracy and precision in quantification.

Materials and Reagents

-

Analytes and Internal Standard:

-

Valproic Acid (VPA)

-

This compound (VPA-d4)

-

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid (88%)

-

Ammonium acetate

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Oasis HLB 1 cc/30 mg cartridges (or equivalent reversed-phase polymeric sorbent)

-

-

Equipment:

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of valproic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the valproic acid stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 10 µg/mL.

Sample Preparation and Solid-Phase Extraction (SPE)

A detailed workflow for the solid-phase extraction of valproic acid from plasma is provided below.

Figure 1: Solid-Phase Extraction Workflow for Valproic Acid.

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Figure 2: LC-MS/MS Analytical Workflow.

Typical LC-MS/MS Parameters:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions:

-

Valproic Acid: m/z 143.1 → 143.1

-

This compound: m/z 147.1 → 147.1

-

Data Presentation

The performance of this SPE method has been evaluated for linearity, precision, accuracy, recovery, and matrix effect. The following tables summarize the expected performance characteristics based on published literature.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Valproic Acid | 1 - 200 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Valproic Acid | Low | 5 | < 10 | < 10 | 90 - 110 |

| Mid | 50 | < 10 | < 10 | 90 - 110 | |

| High | 150 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |

| Valproic Acid | Low | 5 | > 85 | 85 - 115 |

| Mid | 50 | > 85 | 85 - 115 | |

| High | 150 | > 85 | 85 - 115 |

Data presented in the tables are representative values from scientific literature and may vary depending on the specific laboratory conditions and instrumentation.[2][3][4]

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and high-throughput solution for the quantification of valproic acid in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies in a research setting. The protocol is straightforward and can be easily implemented in laboratories equipped with standard SPE and LC-MS/MS instrumentation.

References

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. academic.oup.com [academic.oup.com]

- 3. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Valproic Acid-d4 in Human Plasma via Protein Precipitation and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a simple, rapid, and robust protein precipitation method for the quantification of Valproic acid-d4 in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The straightforward protocol, employing acetonitrile for protein removal, offers excellent recovery and reproducibility, making it suitable for high-throughput bioanalytical workflows in pharmacokinetic studies and other drug development applications. Valproic acid (VPA) is a widely used antiepileptic drug, and its deuterated isotopologues, such as this compound, are critical for use as internal standards in clinical and research settings to ensure accurate quantification.[1][2][3] This method provides a reliable foundation for the analysis of this compound as an analyte.

Introduction

Valproic acid is a branched-chain carboxylic acid used in the treatment of epilepsy and bipolar disorder.[1] Therapeutic drug monitoring of VPA is essential due to its narrow therapeutic index and high inter-individual pharmacokinetic variability.[4] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis by LC-MS/MS as they co-elute with the analyte and compensate for variations in sample preparation and instrument response.

Protein precipitation is a widely adopted technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[5][6] This method involves the addition of an organic solvent, typically acetonitrile or methanol, to a plasma sample to denature and precipitate proteins.[6] The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary. This application note provides a detailed protocol for the extraction of this compound from human plasma using acetonitrile-based protein precipitation.

Experimental Workflow

Caption: Workflow for this compound extraction from plasma.

Detailed Protocol

This protocol is a representative method based on common protein precipitation techniques for Valproic acid analysis.[5][7]

Materials:

-

Human plasma

-

This compound standard

-

Acetonitrile (HPLC grade or higher)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

If an internal standard is being used for the quantification of this compound, spike the plasma sample with the internal standard solution at this stage.

-

Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[5][8]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]

-

Centrifuge the sample at 13,000 rpm for 3 minutes to pellet the precipitated proteins.[7]

-

Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for analysis.

-

The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of Valproic Acid in plasma using protein precipitation followed by LC-MS/MS, which are expected to be similar for this compound.

Table 1: Method Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 1.012 - 120.399 µg/mL | [1] |

| 2 - 200 µg/mL | [5] | |

| 10 - 150 µg/mL | [7] | |

| Lower Limit of Quantification (LLOQ) | 1.012 µg/mL | [1] |

| 6.6 µg/mL | [7] |

Table 2: Method Accuracy, Precision, and Recovery

| Parameter | Value | Reference |

| Accuracy | ||

| Intra-day | -2.9% to 3.2% | [7] |

| Inter-day | Not explicitly stated, but precision is low | [7] |

| Precision (as %CV) | ||

| Intra-day | ≤ 6.6% | [7] |

| 2.26 - 10.67% | [1] | |

| Inter-day | 3.58 - 10.49% | [1] |

| Recovery | ||

| Mean Recovery | 104% | [5] |

| Recovery Range | 81.4 - 107.0% | [7] |

Discussion

The protein precipitation method using acetonitrile is a highly effective and efficient technique for the extraction of this compound from human plasma. The typical 3:1 ratio of acetonitrile to plasma provides a clear supernatant with high recovery of the analyte.[5][6][8] This method is amenable to high-throughput formats using 96-well plates, significantly increasing sample processing efficiency.[9]

The quantitative data presented demonstrates that this sample preparation technique, when coupled with LC-MS/MS analysis, yields excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. The high recovery rates indicate minimal loss of the analyte during the extraction process.

For optimal results, it is recommended to use a deuterated internal standard of a different mass (e.g., Valproic acid-d6 or -d7) if this compound is the analyte of interest, to avoid any potential for isotopic crosstalk. The supernatant can be directly injected, or for enhanced system longevity, it can be evaporated and reconstituted in the mobile phase.

Conclusion

The protein precipitation method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is well-suited for research and drug development laboratories requiring high-throughput bioanalysis. The presented protocol and performance data provide a solid foundation for the development and validation of specific assays for this compound.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 6. agilent.com [agilent.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Chromatographic Separation of Valproic Acid and Valproic Acid-d4: An Application Note and Protocol

Abstract

This document provides a detailed application note and protocol for the chromatographic separation and quantification of Valproic acid (VPA) and its deuterated internal standard, Valproic acid-d4 (VPA-d4), in biological matrices. Valproic acid is a widely used antiepileptic drug with a narrow therapeutic range, necessitating accurate monitoring of its concentration in patient samples. The use of a deuterated internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Introduction

Valproic acid (2-propylpentanoic acid) is a broad-spectrum anticonvulsant effective in treating various types of seizures.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy and minimize toxicity. Chromatographic methods coupled with mass spectrometry offer high sensitivity and selectivity for the quantification of VPA in biological samples like plasma and serum.[2] The co-analysis with a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification, as it closely mimics the analyte's behavior during sample preparation and analysis.

This application note details validated methods for the separation and quantification of VPA and VPA-d4, primarily focusing on LC-MS/MS and GC-MS techniques.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for extracting Valproic acid from plasma or serum is protein precipitation.

Materials:

-

Patient plasma or serum samples

-

This compound internal standard (IS) working solution

-

Methanol or Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 200 µL of plasma or serum into a microcentrifuge tube.

-